molecular formula C12H13N5O5 B2810136 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 2034505-93-4

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide

Cat. No. B2810136
CAS RN: 2034505-93-4
M. Wt: 307.266
InChI Key: JPQWGTNACAKMEI-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H13N5O5 and its molecular weight is 307.266. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Evaluation

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide and its derivatives have been evaluated for antimicrobial activity. Compounds similar to this have shown good activity against bacterial and fungal strains, as reported by Marri et al. (2018) and Hui et al. (2002) (Marri, Kakkerla, Murali Krishna, & Rajam, 2018); (Hui, Chu, Zhang, Wang, & Zhang, 2002).

NMR Study and Structural Analysis

An NMR study of a novel 1,3,4-oxadiazole derivative containing benzimidazole moiety, related to the compound , was conducted by Ying-jun (2012). The study focused on determining the structure and tautomeric ratios of isomers (Ying-jun, 2012).

Use in Energetic Materials

The compound and its derivatives have applications in the synthesis of insensitive energetic materials. Yu et al. (2017) synthesized derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for use as insensitive energetic materials, indicating potential applications in explosives and propellants (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Pharmacological Evaluation for Cancer Treatment

Panchal, Rajput, and Patel (2020) designed and synthesized oxadiazole derivatives, including those related to this compound, as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1) for small lung cancer treatment (Panchal, Rajput, & Patel, 2020).

Anti-Inflammatory Properties

A process for preparing compounds with anti-inflammatory properties, using 3-amino-5-methylisoxazole, was disclosed by Matson (1990). This indicates potential applications in treating inflammation (Matson, 1990).

Lithiation in Chemical Synthesis

Research by Micetich (1970) on the lithiation of methyl-substituted isoxazoles, oxadiazoles, and thiadiazoles suggests potential applications of the compound in advanced chemical synthesis processes (Micetich, 1970).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5/c1-7-4-8(15-21-7)11-14-10(22-16-11)5-13-9(18)6-17-2-3-20-12(17)19/h4H,2-3,5-6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWGTNACAKMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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